molecular formula C21H13Cl3N4O3 B12373295 Hsd17B13-IN-64

Hsd17B13-IN-64

Cat. No.: B12373295
M. Wt: 475.7 g/mol
InChI Key: QDTISCHRMRFVLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-64 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of various organic solvents and reagents .

Industrial Production Methods

Industrial production methods for this compound are not widely published. it is likely that the production involves large-scale organic synthesis techniques, including the use of reactors and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-64 primarily undergoes reactions typical of hydroxysteroid dehydrogenase inhibitors. These reactions include oxidation and reduction processes, where the compound interacts with nicotinamide adenine dinucleotide (phosphate) (NAD+(P)/NAD(P)H)-dependent oxidoreductases .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include NAD+ or NADP+ as cofactors. The reactions typically occur under physiological conditions, such as those found in liver cells .

Major Products

The major products formed from the reactions involving this compound are typically the oxidized or reduced forms of steroidal substrates. These products are crucial in the study of metabolic pathways and disease mechanisms .

Scientific Research Applications

Hsd17B13-IN-64 has a wide range of scientific research applications:

    Chemistry: Used to study the biogenesis and metabolism of steroid and non-steroid substrates.

    Biology: Helps in understanding the role of lipid droplet-associated proteins in liver diseases.

    Medicine: Potential therapeutic agent for treating liver diseases such as NAFLD and NASH.

    Industry: Used in the development of novel therapeutic agents for liver diseases

Mechanism of Action

Hsd17B13-IN-64 exerts its effects by inhibiting the activity of hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is involved in the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, this compound reduces the progression of liver diseases such as NAFLD and NASH. The molecular targets include the active site residues of HSD17B13 and its NAD+ cofactor .

Comparison with Similar Compounds

Similar Compounds

  • HSD17B13-IN-1
  • HSD17B13-IN-2
  • HSD17B13-IN-3

Uniqueness

Hsd17B13-IN-64 is unique due to its high potency and selectivity for HSD17B13. It has an IC50 of ≤ 0.1 μM for estradiol, making it a highly effective inhibitor. This compound also shows significant potential in reducing liver inflammation and fibrosis, which sets it apart from other similar compounds .

Properties

Molecular Formula

C21H13Cl3N4O3

Molecular Weight

475.7 g/mol

IUPAC Name

3,5-dichloro-N-[3-[(3-chloropyridin-2-yl)methyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide

InChI

InChI=1S/C21H13Cl3N4O3/c22-12-3-2-6-25-17(12)9-28-10-26-15-4-1-5-16(18(15)21(28)31)27-20(30)11-7-13(23)19(29)14(24)8-11/h1-8,10,29H,9H2,(H,27,30)

InChI Key

QDTISCHRMRFVLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=C(C=CC=N4)Cl

Origin of Product

United States

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